N-(4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)phenyl)acetamide
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Description
N-(4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H17N3O3 and its molecular weight is 311.341. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry and Biological Activity
Advances in synthetic chemistry have highlighted the importance of fluorinated aziridines, azetidines, and pyrrolidines, with N-(4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)phenyl)acetamide being a significant example. These compounds serve as essential building blocks in complex structures and are crucial in medicinal chemistry (Meyer, 2016). Another study synthesizes derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, including compounds related to the azetidine structure, demonstrating notable anticancer and antimicrobial activities (Kairytė et al., 2022).
Receptor Binding and Molecular Modeling
A series of pyridine-modified analogues of 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380) have been synthesized, showing high affinity for nicotinic acetylcholine receptors (nAChRs) in rat brain membranes. This research is vital for understanding the binding properties of compounds similar to this compound (Koren et al., 1998).
Antibacterial and Antituberculosis Activity
Compounds synthesized from N-(4-(substituted phenyl)-6-(substituted aryl) pyrimidin-2-yl) acetamide and N’-[(E)- (3-bromophenyl) methylidene]pyridine-4-carbohydrazide demonstrated good antibacterial, antifungal, and antituberculosis activity. This research highlights the potential of azetidine and pyrimidin-2-yl acetamide derivatives in treating various infections (Soni & Patel, 2017).
Properties
IUPAC Name |
N-[4-(3-pyridin-3-yloxyazetidine-1-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12(21)19-14-6-4-13(5-7-14)17(22)20-10-16(11-20)23-15-3-2-8-18-9-15/h2-9,16H,10-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEAOUOCSGSHBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.